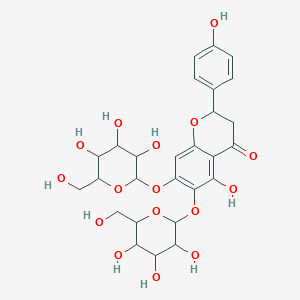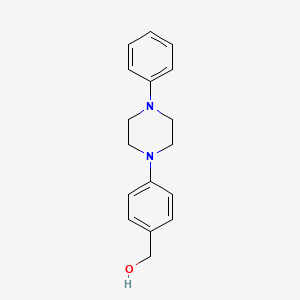
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)urea is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a 1,1-dioxido-2,3-dihydrothiophene ring fused with a urea moiety
准备方法
The synthesis of 1-(1,1-dioxido-2,3-dihydrothiophen-3-yl)urea typically involves the reaction of 2,3-dihydrothiophene-1,1-dioxide with isocyanates or urea derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
化学反应分析
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of various substituted urea derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(1,1-dioxido-2,3-dihydrothiophen-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)urea can be compared with other similar compounds, such as:
2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: This compound also features a 1,1-dioxido-2,3-dihydrothiophene ring but has different substituents, leading to distinct chemical and biological properties.
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetamide: Similar in structure but with variations in the acetamide group, affecting its reactivity and applications
属性
分子式 |
C5H8N2O3S |
|---|---|
分子量 |
176.20 g/mol |
IUPAC 名称 |
(1,1-dioxo-2,3-dihydrothiophen-3-yl)urea |
InChI |
InChI=1S/C5H8N2O3S/c6-5(8)7-4-1-2-11(9,10)3-4/h1-2,4H,3H2,(H3,6,7,8) |
InChI 键 |
UIRLIGWMUSLUAD-UHFFFAOYSA-N |
规范 SMILES |
C1C(C=CS1(=O)=O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B12110795.png)


![8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate](/img/structure/B12110812.png)

![3-[4-(Butan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B12110831.png)



